molecular formula C6H13NO B091101 1-Methylpiperidin-4-ol CAS No. 106-52-5

1-Methylpiperidin-4-ol

Cat. No. B091101
CAS RN: 106-52-5
M. Wt: 115.17 g/mol
InChI Key: BAUWRHPMUVYFOD-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-ol is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as 1-Methyl-4-hydroxypiperidine and 4-Hydroxy-N-methylpiperidine .


Molecular Structure Analysis

The molecular structure of 1-Methylpiperidin-4-ol consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4-position with a hydroxyl group and at the 1-position with a methyl group .


Physical And Chemical Properties Analysis

1-Methylpiperidin-4-ol has an average mass of 115.174 Da and a monoisotopic mass of 115.099716 Da . It has a density of 0.9775 g/cm³ at 20°C . The water solubility of 1-Methylpiperidin-4-ol is 105579.95 mg/L at 30°C . The partition coefficient (n-octanol/water) of 1-Methylpiperidin-4-ol was found to be 0.7556± 0.033 at 25°C .

Scientific Research Applications

HIV Treatment Research

1-Methylpiperidin-4-ol derivatives have been designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis . They have been evaluated for their CCR5 antagonistic activities, which is crucial in the process of HIV-1 entry .

Synthesis of Novel Derivatives

1-Methylpiperidin-4-ol serves as a key compound in the synthesis of novel piperidin-4-ol derivatives . These derivatives are synthesized and evaluated for their potential biological applications .

Intermediate in Drug Synthesis

1-Methylpiperidin-4-ol is used as an intermediate in the synthesis of various drugs . For example, it is used in the production of Phenothiazine and Selegiline Hydrochloride .

Biochemical Reagent

1-Methylpiperidin-4-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis of Kinase Inhibitors

1-Methylpiperidin-4-ol is used as a reactant in the synthesis of CaMKII, VEGFR and FGFR kinase inhibitors . These inhibitors play a crucial role in regulating cell functions and are important in the treatment of various diseases.

Synthesis of Protein Lysine Methyltransferase G9a Inhibitors

1-Methylpiperidin-4-ol is also used in the synthesis of Phosphoinositide-3-kinase, Protein lysine methyltransferase G9a inhibitors . These inhibitors are used in the study of epigenetic regulation of gene expression.

Safety And Hazards

1-Methylpiperidin-4-ol is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

properties

IUPAC Name

1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUWRHPMUVYFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059339
Record name 4-Piperidinol, 1-methyl-
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidin-4-ol

CAS RN

106-52-5
Record name 4-Hydroxy-1-methylpiperidine
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Record name 4-Piperidinol, 1-methyl-
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Record name N-Methyl-4-piperidinol
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Record name 4-Piperidinol, 1-methyl-
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Record name 4-Piperidinol, 1-methyl-
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Record name 1-methylpiperidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes polymers of 1-methylpiperidin-4-ol interesting for material science?

A: 1-Methylpiperidin-4-ol, when incorporated into a polymer, introduces both hydrophobic and hydrophilic character due to the piperidine ring and the hydroxyl group. This allows for complex interactions in aqueous solutions, particularly when the piperidine nitrogen is protonated, forming a polyelectrolyte. [, , ]

Q2: How does the ionization state of poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) affect its behavior in solution?

A2: This polymer exhibits a fascinating response to changes in ionization, controlled by solution pH and ionic strength:

  • Compact vs. Extended Structure: Increasing ionization, by lowering pH, leads to repulsion between charged groups along the polymer chain. This favors an extended coil conformation. Conversely, at higher pH (less ionization), the polymer collapses into a compact globule due to reduced charge repulsion and increased hydrophobic interactions. [, ]
  • Solubility: This polymer displays a lower critical solution temperature (LCST) in aqueous solutions. This means it becomes less soluble at higher temperatures, likely due to increased hydrophobic interactions between the less polar segments of the polymer chains as thermal energy disrupts hydrogen bonding with water. []
  • Interpolyelectrolyte Complex Formation: When combined with oppositely charged polyelectrolytes like poly(acrylic acid), poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) forms polyelectrolyte complexes (PECs). The stability of these complexes, crucial for applications like drug delivery or controlled release, is heavily influenced by the ionization state of both polymers. High ionic strength disrupts these complexes. []

Q3: Can you provide an example of how the properties of poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) have been utilized in materials?

A: Researchers have successfully created polyampholyte hydrogels and interpenetrating polyelectrolyte networks (IPPNs) using this polymer. These materials displayed a pH- and ionic strength-responsive swelling behavior, highlighting their potential in applications like sensors, actuators, and controlled drug delivery systems. []

Q4: What spectroscopic techniques help characterize these polymers?

A: Infrared spectroscopy, specifically monitoring the disappearance of the Bohlman band at 2800 cm-1, has been used to confirm the completeness of reactions involving the polymerization of 4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol. [] Other techniques like nuclear magnetic resonance (NMR) spectroscopy would be needed to fully characterize the polymer structure and study its behavior in solution.

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